N-Boc-piperazine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

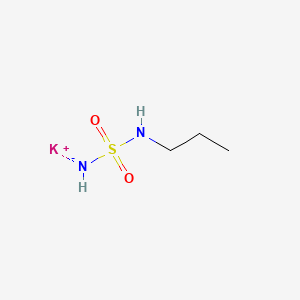

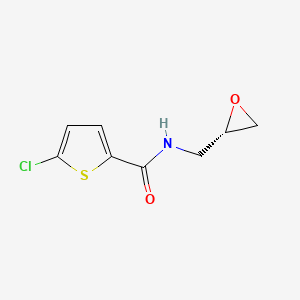

N-Boc-piperazine-d4 is a compound used for pharmaceutical testing . It is an N-Boc protected piperazine and is used as a reference standard for accurate results .

Synthesis Analysis

N-Boc-piperazine can be synthesized through various methods. One such method involves the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . Another method involves the direct lithiation of N-Boc piperazines at temperatures higher than -78°C .

Molecular Structure Analysis

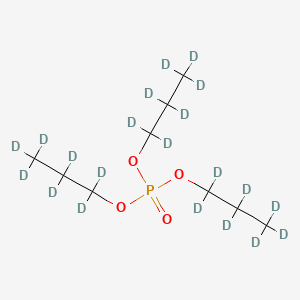

The molecular formula of N-Boc-piperazine-d4 is C9H14D4N2O2 . Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .

Chemical Reactions Analysis

N-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Physical And Chemical Properties Analysis

N-Boc-piperazine-d4 has a molecular weight of 186.251 . It has a density of 1.0±0.1 g/cm3, a boiling point of 258.0±15.0 °C at 760 mmHg, and a melting point of 47-49ºC . The flash point is 109.8±20.4 °C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

N-Boc-piperazine-d4 is a valuable building block in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can enhance metabolic stability, alter pharmacokinetics, and improve drug safety profiles. Researchers often use stable isotope-labeled compounds like N-Boc-piperazine-d4 to study metabolic pathways in vivo .

Cancer Research and Targeted Therapies

Piperazine derivatives play a crucial role in drug discovery, particularly in cancer treatment. For instance, Imatinib (Gleevec), a tyrosine kinase inhibitor used for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), contains a piperazine ring. N-Boc-piperazine-d4 can serve as a precursor for designing novel kinase inhibitors or other targeted therapies .

Chemical Biology and Proteomics

Stable isotope labeling facilitates quantitative proteomics studies. Researchers use N-Boc-piperazine-d4 to label amino groups in peptides and proteins. By comparing labeled and unlabeled samples, they can quantify protein expression levels, study protein interactions, and investigate post-translational modifications .

Materials Science and Nanocatalysis

N-Boc-piperazine-d4 has been employed in the synthesis of functional materials. For example, it serves as a ligand in coordination chemistry or as a precursor for preparing metal-organic frameworks (MOFs). Additionally, piperazine-based ionic liquids immobilized on nanoparticles exhibit catalytic activity in various organic transformations .

Organic Synthesis and Chemical Methodology

Researchers have explored diverse synthetic methods for piperazine derivatives. Notably, N-Boc-piperazine-d4 can be synthesized via cyclization reactions of 1,2-diamine derivatives with sulfonium salts. Other methods include Ugi reactions, ring opening of aziridines, and intermolecular cycloadditions. These approaches contribute to the development of new synthetic routes and functionalized piperazines .

Biophysical Studies and NMR Spectroscopy

Isotopically labeled compounds like N-Boc-piperazine-d4 are valuable tools for nuclear magnetic resonance (NMR) spectroscopy. They allow researchers to probe protein-ligand interactions, study protein dynamics, and elucidate binding sites. N-Boc-piperazine-d4 can be incorporated into peptides or small molecules for NMR-based structural investigations .

Safety And Hazards

Direcciones Futuras

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is prevalent in diverse pharmacological agents . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring , which could lead to the development of new drugs with improved pharmacological and pharmacokinetic profiles.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Boc-piperazine-d4 involves the protection of the amine group of piperazine with a Boc group, followed by deuterium exchange to obtain the deuterated compound.", "Starting Materials": [ "Piperazine", "Di-tert-butyl dicarbonate (Boc2O)", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of piperazine with Boc group using Boc2O in the presence of a catalyst like DMAP", "Purification of the protected compound using column chromatography", "Deuterium exchange by dissolving the protected compound in D2O and adding NaOH as a catalyst", "Purification of the deuterated compound using column chromatography", "Removal of the Boc group using an acid like TFA or HCl" ] } | |

Número CAS |

1126621-87-1 |

Nombre del producto |

N-Boc-piperazine-d4 |

Fórmula molecular |

C9H18N2O2 |

Peso molecular |

190.279 |

Nombre IUPAC |

tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2 |

Clave InChI |

CWXPZXBSDSIRCS-CQOLUAMGSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCNCC1 |

Sinónimos |

1-(tert-Butoxycarbonyl)piperazine-d4; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4; tert-Butyl 1-Piperazinecarboxylate-d4; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4; 1-Piperazinecarboxylic Acid tert-Butyl Ester-d4; 1-Piperazine-3,3,5,5- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)

![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)